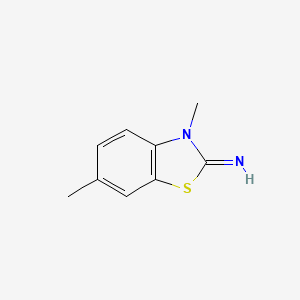

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

Descripción

Historical Context in Heterocyclic Chemistry Research

Benzothiazole derivatives have been extensively studied in heterocyclic chemistry due to their versatile chemical properties and broad biological activities. The benzothiazole nucleus was first explored in the early 20th century and has since become a fundamental scaffold in synthetic organic chemistry. Research into 3,6-dimethyl-substituted benzothiazoles, including 3,6-dimethyl-3H-benzothiazol-2-ylideneamine, has contributed to understanding how methyl substitution affects the electronic and steric environment of the heterocycle, thereby influencing its reactivity and interaction with biological targets. The compound belongs to a class of benzothiazolium derivatives that have been synthesized and studied for their potential in drug discovery and synthetic transformations, marking significant progress in heterocyclic chemistry research over the past decades.

Significance in Benzothiazole Derivative Studies

This compound holds significance as a representative benzothiazole derivative in studies focusing on the synthesis, structural modification, and biological evaluation of benzothiazole-based compounds. Benzothiazole derivatives are known for their antimicrobial, anti-inflammatory, antitumor, and antiviral activities, with the biological activity often modulated by the nature and position of substituents on the benzothiazole ring. The 3,6-dimethyl substitution pattern in this compound is of particular interest because methyl groups can influence lipophilicity, electronic distribution, and steric factors, which are critical for interaction with biological macromolecules and enzymes. While specific detailed bioactivity data for this compound are limited, its structural motif is valuable for designing novel benzothiazole derivatives with enhanced pharmacological properties. Moreover, it serves as a key intermediate or building block in the synthesis of more complex heterocyclic systems, contributing to the advancement of medicinal chemistry and proteomics research.

Data Table: Key Chemical and Structural Properties of this compound

Summary of Research Findings Related to Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects, highlighting their importance in drug development.

Substituents such as methyl groups at positions 3 and 6 can modulate the electronic and steric properties of the benzothiazole ring, influencing the compound's reactivity and interaction with biological targets.

Advances in synthetic methodologies have enabled the functionalization of benzothiazole derivatives, including 3,6-dimethyl-substituted analogs, facilitating the exploration of their chemical space and potential applications in medicinal chemistry.

Molecular docking studies of related benzothiazole derivatives have shown promising interactions with bacterial enzymes and other biological macromolecules, suggesting potential antibacterial and other pharmacological activities.

Propiedades

IUPAC Name |

3,6-dimethyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMACKGVXHRBIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365924 | |

| Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-54-0 | |

| Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Overview of Synthesis

The synthesis of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine typically involves cyclization reactions using thioamides and methyl-substituted aromatic precursors. The process leverages the nucleophilic properties of sulfur and nitrogen atoms to form the benzothiazole ring system.

Preparation Methods

Method 1: Cyclization of Thioamides

This method involves the reaction of a methyl-substituted aromatic amine with carbon disulfide ($$CS_2$$) under basic conditions to form a thioamide intermediate. The intermediate undergoes intramolecular cyclization to yield the target compound.

Reaction Steps:

-

- React a methyl-substituted aromatic amine (e.g., 3,6-dimethylaniline) with $$CS_2$$ in the presence of a base such as sodium hydroxide ($$NaOH$$).

- The reaction forms a thiourea-like intermediate.

-

- Heat the intermediate in an acidic medium to induce cyclization.

- The sulfur atom attacks the aromatic ring, forming the benzothiazole core.

Reaction Scheme:

$$

\text{C}6\text{H}4(\text{CH}3)2\text{NH}2 + \text{CS}2 \rightarrow \text{Intermediate} \rightarrow \text{C}9\text{H}{10}\text{N}_2\text{S}

$$

Method 2: Condensation Using Sulfur Sources

This method employs pre-functionalized precursors, such as methyl-substituted anilines, reacted with sulfur donors like elemental sulfur or sulfur monochloride ($$S2Cl2$$).

Reaction Steps:

-

- Mix a methyl-substituted aniline with $$S2Cl2$$ in a polar solvent (e.g., acetonitrile).

- The reaction introduces sulfur into the molecule.

-

- Heat the reaction mixture to promote ring closure.

- Use catalysts such as Lewis acids (e.g., aluminum chloride) to enhance cyclization efficiency.

Notes:

- This method provides higher yields compared to thioamide cyclization due to fewer side reactions.

- Care must be taken when handling $$S2Cl2$$, as it is highly reactive.

Method 3: Oxidative Cyclization

Oxidative cyclization involves the use of oxidizing agents to facilitate ring closure in pre-functionalized intermediates.

Reaction Steps:

-

- Prepare a precursor by reacting a methyl-substituted aniline with a thiocyanate derivative ($$RSCN$$).

-

- Treat the precursor with an oxidizing agent such as hydrogen peroxide ($$H2O2$$) or iodine ($$I_2$$) in an acidic medium.

- This step promotes oxidation and subsequent cyclization.

Advantages:

- Mild reaction conditions.

- Environmentally friendly reagents (e.g., $$H2O2$$).

Comparison of Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclization of Thioamides | Carbon disulfide, NaOH | Simple process | Requires strong bases |

| Condensation with Sulfur | Sulfur monochloride | High yields | Hazardous sulfur reagents |

| Oxidative Cyclization | Thiocyanates, $$H2O2$$ | Mild conditions | May require purification steps |

Experimental Considerations

- Purity of Reagents : Ensure high purity of starting materials to minimize side products.

- Reaction Monitoring : Use techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress.

- Yield Optimization : Optimize reaction conditions (e.g., temperature, solvent choice) for maximum yield.

Análisis De Reacciones Químicas

Coordination Chemistry with Gold(I)

The imine nitrogen serves as a Lewis base, enabling coordination to transition metals. Key gold(I) complexes include:

These complexes exhibit antitumor and antimalarial activities, with IC₅₀ values in the micromolar range against Plasmodium falciparum .

Nucleophilic Addition at the Imine Group

The exocyclic imine undergoes nucleophilic attacks under acidic or basic conditions:

-

Reaction with Grignard reagents :

Products show shifted NMR signals (δ = 2.8–3.2 ppm for aliphatic protons) . -

Protonation equilibria :

The imine nitrogen protonates in acidic media (), forming a cationic species detectable via UV-Vis .

Oxidation and Redox Activity

The thiazole sulfur participates in redox reactions:

-

Oxidation with H₂O₂ : Forms sulfoxide derivatives, confirmed by mass spectrometry ().

-

Reduction with NaBH₄ : Converts the imine to an amine, altering the electronic structure (IR: loss of C=N stretch at 1620 cm⁻¹).

Dimerization and Condensation

Under thermal stress (>66°C), the ligand undergoes condensation:

-

Byproduct : 3-Methyl-2-(3-methyl-3H-benzothiazol-2-ylideneamino)benzothiazol-3-ium triflate, identified via X-ray crystallography .

Table 1: Spectroscopic Data for 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

| Technique | Key Signals |

|---|---|

| NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 2.89 (s, 3H, CH₃), δ 7.1–7.5 (m, 3H, aromatic) . |

| IR | 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C), 690 cm⁻¹ (C-S) . |

Table 2: Biological Activity of Gold(I) Complexes

| Complex | Antimalarial IC₅₀ (μM) | Antitumor IC₅₀ (μM) |

|---|---|---|

| [Au(PPh₃)(L)]⁺ | 1.2 ± 0.3 | 4.5 ± 0.8 |

| Au(C₆F₅)(L) | 0.9 ± 0.2 | 3.2 ± 0.6 |

Aplicaciones Científicas De Investigación

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. Pathways involved may include signal transduction cascades and metabolic processes .

Comparación Con Compuestos Similares

(a) N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide Derivatives

Compounds such as 3a–3p (synthesized from substituted benzo[d]thiazol-2-amines and chloroacetyl chloride) share the benzothiazole core but feature a chloroacetamide group at position 2 instead of an imine. The presence of chloroacetamide introduces electrophilic reactivity, contrasting with the nucleophilic imine group in 3,6-dimethyl-3H-benzothiazol-2-ylideneamine .

(b) 2-Hydrazinylbenzo[d]thiazoles

Derivatives like 3b–i are synthesized from benzo[d]thiazol-2-amines and hydrazine hydrate. These compounds exhibit hydrazine substituents, enhancing their capacity for hydrogen bonding and metal coordination compared to the methyl-substituted imine in the target compound. Yields for these syntheses exceed 75%, indicating favorable reactivity under optimized conditions .

Heterocyclic Analogues

(a) Benzoxazol-2-yl-phenylamine Imines

Compounds such as (3-benzoxazol-2-yl-phenyl)-benzylidine-amine (2a) replace the benzothiazole core with a benzoxazole system. The oxygen atom in benzoxazole reduces electron density compared to sulfur in benzothiazole, altering redox properties and binding affinities. These imines are synthesized via ethanol/acetic acid reflux, achieving yields >80% .

(b) Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

This indole-benzothiazole hybrid incorporates a cyanoacetate group, enabling π-stacking interactions absent in this compound. Synthesized via a three-component reaction in acetone under reflux, these compounds demonstrate the versatility of benzothiazole scaffolds in multicomponent syntheses .

Radiopharmaceutical Derivatives

(a) 99mTc-(6-AcBTZ)₂DTPA

This acetylated benzothiazolone derivative is a homobivalent SPECT metallo-radiopharmaceutical. Its synthesis involves coupling 6-acetyl-2-hydroxybenzothiazole with 3-bromopropylamine hydrochloride, highlighting the utility of benzothiazole derivatives in diagnostic imaging. The technetium-99m complex contrasts with the simpler imine structure of this compound, which lacks metal-binding capacity .

Research Implications and Contrasts

- Electronic Effects : The sulfur atom in benzothiazoles enhances electron delocalization compared to benzoxazoles, influencing reactivity in catalysis and drug design .

- Functional Group Diversity : Imine, hydrazine, and acetamide substituents dictate applications—e.g., imines serve as ligands, while hydrazines enable metal coordination .

- Synthetic Accessibility : this compound’s synthesis remains less documented compared to derivatives like N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which has well-optimized protocols .

Actividad Biológica

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine (CAS Number: 52853-54-0) is a heterocyclic compound characterized by a benzothiazole ring system and an imine functional group. Its structure includes two methyl groups at the 3 and 6 positions, which influence its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂S, with a molecular weight of 178.25 g/mol. The compound's unique structural features contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. In vitro assays have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . It demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound interacts with various enzymes, acting as an inhibitor. Its imine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This property is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The imine functional group plays a crucial role in these interactions:

- Covalent Bond Formation : The imine group can react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition.

- Signal Transduction Modulation : The compound may influence various signaling pathways by modulating receptor activity, which can affect cellular responses to external stimuli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-3H-benzothiazol-2-ylideneamine | Methyl group at position 3 only | Less steric hindrance compared to 3,6-Dimethyl |

| Benzothiazole | Parent compound without substitutions | Serves as a fundamental structure for derivatives |

| 2-Aminobenzothiazole | Lacks methyl substitutions | Different reactivity and applications |

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis markers.

- Antimicrobial Activity : Another study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine and its derivatives?

The synthesis typically involves condensation reactions of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to form the hydrazinyl intermediate. For example, benzo[d]thiazol-2-amines are synthesized via cyclization of aniline derivatives with sodium thiocyanate under acidic conditions . Subsequent refluxing with hydrazine in ethylene glycol yields 2-hydrazinylbenzothiazoles, which can be further functionalized. Reaction optimization often includes adjusting stoichiometry, solvent (e.g., ethanol or methanol), and reflux duration (2–7 hours) to improve yields .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzothiazole core and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=N and C-S bonds. Purity is assessed via thin-layer chromatography (TLC) and melting point analysis. For derivatives, X-ray crystallography may resolve structural ambiguities .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

In vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Minimum inhibitory concentration (MIC) values are determined using broth microdilution. For antidiabetic potential, α-glucosidase or α-amylase inhibition assays are performed, with acarbose as a positive control. Molecular docking studies against target enzymes (e.g., PDB: 1XEF) provide mechanistic insights .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Density functional theory (DFT) calculations predict reaction pathways and transition states, identifying energy barriers for key steps like cyclization or hydrazone formation . Quantum mechanical/molecular mechanical (QM/MM) simulations model solvent effects, while machine learning algorithms analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, temperature) for yield improvement .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in MIC values or enzyme inhibition may arise from variations in bacterial strains, assay protocols, or compound purity. Meta-analyses of literature data using standardized metrics (e.g., logP, IC₅₀) and statistical tools (e.g., ANOVA) help identify outliers. Replicating experiments under controlled conditions (e.g., CLSI guidelines) and validating via orthogonal assays (e.g., time-kill kinetics) ensure reliability .

Q. How are reaction mechanisms validated for benzothiazole-derived hydrazones?

Isotopic labeling (e.g., ¹⁵N-hydrazine) tracks nitrogen incorporation during hydrazone formation. Kinetic studies (e.g., variable-temperature NMR) monitor intermediate stability, while electrospray ionization mass spectrometry (ESI-MS) detects transient species. Comparative studies with structurally analogous compounds (e.g., pyrazol-4-ones) clarify regioselectivity trends .

Q. What advanced techniques enhance the scalability of benzothiazole synthesis?

Flow chemistry systems improve heat and mass transfer for exothermic steps like bromine-mediated cyclization. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste. Process analytical technology (PAT) tools, such as in-line IR spectroscopy, enable real-time monitoring of reaction progress .

Methodological Considerations

- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize multi-variable reactions (temperature, catalyst loading) .

- Data Interpretation : Apply chemometric tools (e.g., principal component analysis) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., bromine) and biological waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.